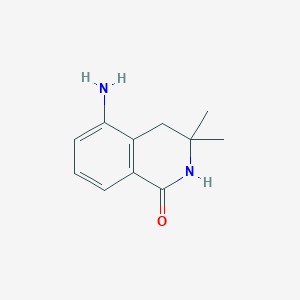

5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a compound with the molecular formula C11H14N2O . It is an important structural motif of various natural products and therapeutic lead compounds .

Synthesis Analysis

In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates .Chemical Reactions Analysis

Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are of interest .Aplicaciones Científicas De Investigación

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including structures related to 5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one, have been extensively studied for their therapeutic applications. Initially known for neurotoxicity, these compounds have found roles in preventing Parkinsonism and serving as anticancer antibiotics. The US FDA's approval of trabectedin for treating soft tissue sarcomas highlights the milestone in anticancer drug discovery. Tetrahydroisoquinoline derivatives show potential in treating infectious diseases like malaria, tuberculosis, and HIV, suggesting a broad spectrum of possible therapeutic activities (Singh & Shah, 2017).

Neuroprotection and Mental Health

5-HT(6) receptor antagonists, including related compounds, are studied for their role in treating learning and memory disorders. The exploration into structurally different series of selective antagonists reveals potential for cognition enhancement and treatment of depressive symptoms. This area of research opens avenues for utilizing tetrahydroisoquinoline derivatives as novel drugs for neuroprotection and addressing mental health issues (Russell & Dias, 2002).

Antimalarial and Antiprotozoal Applications

The metabolism and action of 8-aminoquinoline antimalarial agents, which share structural features with 5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one, indicate their critical role in treating malaria. These compounds, through their metabolic products, exhibit toxicity to erythrocytes in glucose-6-phosphate dehydrogenase-deficient patients, indicating a delicate balance between efficacy and safety in their use against protozoal infections (Strother et al., 1981).

Anticancer Mechanisms and Drug Repurposing

The anticancer mechanisms of aminoquinolines, including structural analogs to 5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one, are being actively researched. Their ability to act as lysosomotropic amines, promoting the antiproliferative action of chemotherapeutic agents, highlights their potential as adjuvant options against solid tumors. Understanding these mechanisms further supports drug repurposing efforts for aminoquinolines in cancer therapy, emphasizing the need for continuous exploration and clinical validation (Ferreira et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,2,3,4-tetrahydroisoquinolines (thiq), have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq based compounds are known to interact with their targets, leading to changes in the biological activities of the targets .

Biochemical Pathways

Thiq based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Similar compounds have been found to exert diverse biological activities .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

Propiedades

IUPAC Name |

5-amino-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)6-8-7(10(14)13-11)4-3-5-9(8)12/h3-5H,6,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKQIUOLIOAUOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC=C2N)C(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2385634.png)

![Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2385641.png)

![2-(4-Methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2385646.png)

![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid](/img/structure/B2385647.png)

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2385654.png)

![2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2385655.png)